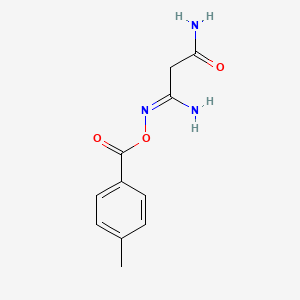

(Z)-3-amino-3-(((4-methylbenzoyl)oxy)imino)propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of benzamide . Benzamides are a significant class of amide compounds that have been widely used in various industries including medical, industrial, biological, and potential drug industries .

Synthesis Analysis

While specific synthesis methods for “(Z)-3-amino-3-(((4-methylbenzoyl)oxy)imino)propanamide” were not found, benzamide compounds can be synthesized starting from benzoic acid derivatives and amine derivatives . For example, a series of novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives .Scientific Research Applications

Catalytic and Anticancer Activities

Research has demonstrated the potential of amide–imine conjugates in catalysis and their anticancer properties. For instance, amide–imine conjugates derived from 4-methyl-benzoic acid have been explored to prepare complexes with metals such as oxovanadium(V), dioxomolydenum(VI), and copper(II). These complexes have been used as catalysts for the oxidation of various organic compounds and explored for their anticancer properties against leukemia and lymphoma cells, highlighting the versatility of amide-imine conjugates in both catalysis and as potential therapeutic agents (Ta et al., 2019).

Antimicrobial Agents

Novel complexes derived from heterocyclic ligands, including those related to amide-imine compounds, have been synthesized and evaluated for their antimicrobial activity. These studies suggest the significant potential of such complexes against a variety of microbial strains, making them candidates for further investigation as antimicrobial agents (Yamgar et al., 2014).

Synthesis of Functionalized Compounds

The gold-catalyzed formal [3 + 2] cycloaddition of ynamides has been developed to provide a concise and regioselective access to highly functionalized 4-aminoimidazoles. This process likely involves the formation of an α-imino gold carbene intermediate, followed by cyclization. Such methodologies offer new routes to synthesize functionalized compounds, which could be valuable in pharmaceutical synthesis and organic chemistry (Xu et al., 2017).

Removal of Environmental Contaminants

The application of zeolitic imidazolate frameworks (ZIFs) for the adsorption and removal of environmental contaminants from water demonstrates the environmental relevance of compounds related to amide-imine conjugates. ZIF-8, a specific type of ZIF, shows remarkable adsorption capacity for certain pollutants, indicating the utility of these materials in environmental cleanup and pollution control (Khan et al., 2015).

properties

IUPAC Name |

[(Z)-(1,3-diamino-3-oxopropylidene)amino] 4-methylbenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O3/c1-7-2-4-8(5-3-7)11(16)17-14-9(12)6-10(13)15/h2-5H,6H2,1H3,(H2,12,14)(H2,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMGMYDWGAVMMDD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)ON=C(CC(=O)N)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C(=O)O/N=C(/CC(=O)N)\N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-butyl-2-(2-chlorophenyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2951328.png)

![N-[2-Methyl-5-(oxolan-2-yl)pyrazol-3-yl]-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2951329.png)

![N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-(o-tolyloxy)acetamide](/img/structure/B2951330.png)

![7-[Chloro(difluoro)methyl]-3-(phenylsulfonyl)-5-[4-(trifluoromethyl)phenyl]pyrazolo[1,5-A]pyrimidine](/img/structure/B2951333.png)

![Methyl 4-(2-chlorophenyl)-6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2951336.png)

![Tert-butyl 4-[(prop-2-enamido)methyl]oxane-4-carboxylate](/img/structure/B2951337.png)

![4-phenoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2951340.png)